molecular formula C16H21FN2O B5006201 N-allyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide

N-allyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B5006201
M. Wt: 276.35 g/mol
InChI Key: KCTGVRLCTAZAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide, commonly known as AF-DX 384, is a potent and selective M2 muscarinic receptor antagonist. It has gained significant interest in scientific research due to its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

AF-DX 384 selectively blocks the M2 muscarinic receptor, which is primarily found in the brain. This receptor plays a crucial role in regulating cognitive function, dopamine release, and other physiological processes. By blocking the M2 receptor, AF-DX 384 increases dopamine release and improves cognitive function, leading to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
AF-DX 384 has been shown to have several biochemical and physiological effects. It increases dopamine release, which improves motor function in Parkinson's disease. It also reduces the accumulation of amyloid-beta plaques, which improves cognitive function in Alzheimer's disease. Additionally, it has been shown to improve cognitive function and reduce positive symptoms in schizophrenia.

Advantages and Limitations for Lab Experiments

AF-DX 384 has several advantages for lab experiments. It is highly selective for the M2 muscarinic receptor, which allows for precise targeting of this receptor in various disease models. Additionally, it has been extensively studied and has a well-established mechanism of action. However, AF-DX 384 has some limitations, including its complex synthesis process and potential off-target effects.

Future Directions

There are several future directions for AF-DX 384 research. One potential area of study is its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of AF-DX 384 and its potential side effects. Finally, there is a need for the development of more efficient synthesis methods for AF-DX 384 to improve its availability for scientific research.

Synthesis Methods

The synthesis of AF-DX 384 involves several steps, including the preparation of 2-fluorobenzylamine, piperidine-4-carboxylic acid, and allyl chloride. These compounds are then reacted together to form N-allyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

AF-DX 384 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have a neuroprotective effect in Alzheimer's disease, where it reduces the accumulation of amyloid-beta plaques and improves cognitive function. AF-DX 384 has also been shown to improve motor function in Parkinson's disease by increasing dopamine release. Additionally, it has been studied as a potential treatment for schizophrenia, where it improves cognitive function and reduces positive symptoms.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-2-9-18-16(20)13-7-10-19(11-8-13)12-14-5-3-4-6-15(14)17/h2-6,13H,1,7-12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTGVRLCTAZAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.